molecular formula C6H10FN B1472470 7-Fluoro-5-azaspiro[2.4]heptane CAS No. 1211539-95-5

7-Fluoro-5-azaspiro[2.4]heptane

Cat. No.: B1472470
CAS No.: 1211539-95-5
M. Wt: 115.15 g/mol
InChI Key: XEIDPQMPQCWEAG-UHFFFAOYSA-N
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Description

Contextualizing Spirocyclic Systems in Contemporary Chemical Research

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in modern chemical research due to their inherent three-dimensionality. This unique structural feature allows for the projection of functional groups in distinct spatial orientations, which can lead to more specific and potent interactions with biological targets. The rigid nature of the spirocyclic core can also pre-organize appended functionalities into a desired conformation, reducing the entropic penalty upon binding to a receptor or enzyme active site.

The incorporation of spirocyclic motifs has been shown to improve various physicochemical properties of drug candidates. For instance, increasing the fraction of sp3-hybridized carbons in a molecule, a characteristic feature of spirocycles, has been correlated with higher success rates in clinical trials. Furthermore, the introduction of a spirocyclic center can enhance metabolic stability by blocking potential sites of metabolism.

Strategic Importance of Fluorine in Organic Molecule Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a wide array of properties. Due to its small size and high electronegativity, fluorine can profoundly influence the electronic environment of a molecule without significantly increasing its steric bulk.

Key effects of fluorine incorporation include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can significantly prolong the in vivo half-life of a drug.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.

Physicochemical Properties: The strategic placement of fluorine can alter a molecule's pKa, lipophilicity (logP), and membrane permeability, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

The strategic combination of a spirocyclic scaffold with fluorine substitution, as seen in 7-Fluoro-5-azaspiro[2.4]heptane, offers a powerful approach to fine-tuning the properties of organic molecules for specific applications.

Foundational Overview of this compound as a Key Synthetic Scaffold

This compound, available commercially primarily as its hydrochloride salt (CAS No: 2227205-26-5), serves as a versatile building block in organic synthesis. Its structure combines the rigidity and three-dimensionality of the spiro[2.4]heptane core with the unique electronic properties imparted by the fluorine atom.

Physicochemical Properties of this compound Hydrochloride
PropertyValue
Molecular FormulaC6H11ClFN
Molecular Weight151.61 g/mol
CAS Number2227205-26-5
AppearanceSolid

The presence of the secondary amine provides a convenient handle for further functionalization, allowing for its incorporation into larger and more complex molecular frameworks. The fluorine atom at the 7-position introduces a chiral center and can influence the reactivity and conformational preferences of the molecule.

Detailed Research Findings:

While a direct, step-by-step synthesis of this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would likely involve the construction of the 5-azaspiro[2.4]heptane core, followed by a stereoselective fluorination step.

The synthesis of the parent (S)-7-amino-5-azaspiro[2.4]heptane is a key intermediate for several antibacterial agents, most notably Sitafloxacin. acs.org Research has focused on the enantioselective synthesis of this precursor, often employing methods such as asymmetric hydrogenation of a suitable prochiral ketone. acs.org For instance, one reported synthesis involves the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates in the presence of a ruthenium catalyst, achieving high enantioselectivities. acs.org

The introduction of the fluorine atom at the 7-position likely involves specialized fluorinating reagents. The stereochemistry of the fluorine atom would be a critical aspect of the synthesis, as it can significantly impact the biological activity of the final compound.

The utility of this compound as a synthetic scaffold is exemplified by its incorporation into complex molecules. The spirocyclic core provides a rigid anchor, while the fluorine atom and the amine functionality offer points for diversification and modulation of properties.

Anticipated Spectroscopic Data for this compound
Spectroscopic TechniqueExpected Features
1H NMRComplex multiplets for the cyclopropyl (B3062369) and pyrrolidine (B122466) ring protons. A distinct signal for the proton on the carbon bearing the fluorine, showing coupling to both adjacent protons and the fluorine atom.
13C NMRA signal for the carbon bearing the fluorine atom, which will appear as a doublet due to C-F coupling. Signals for the other carbons in the spirocyclic system.
19F NMRA single resonance, likely a multiplet due to coupling with adjacent protons.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the free base or the protonated molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIDPQMPQCWEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Synthetic Methodologies for 7 Fluoro 5 Azaspiro 2.4 Heptane and Its Derivatives

Historical and Current Approaches to Azaspiro[2.4]heptane Core Synthesis

The construction of the 5-azaspiro[2.4]heptane core, which combines a pyrrolidine (B122466) ring with a spiro-fused cyclopropane (B1198618), has been approached through various synthetic strategies. These methods have evolved from classical stepwise constructions to more efficient and convergent protocols.

Stepwise Construction Protocols and Yield Optimizations

Early and still relevant approaches to the azaspiro[2.4]heptane framework often involve a stepwise construction of the heterocyclic system. A common strategy begins with a pre-existing pyrrolidine derivative, upon which the spirocyclic cyclopropane ring is installed. For instance, a widely used precursor is 4-hydroxyproline. The synthesis can commence with the oxidation of a protected 4-hydroxyproline derivative to the corresponding ketone. This ketone then serves as a key intermediate for the introduction of the exocyclic methylene (B1212753) group required for cyclopropanation.

The Wittig reaction, or other olefination methods like the use of Tebbe or Lombardo reagents, is frequently employed to convert the ketone into the crucial olefin intermediate. Subsequent cyclopropanation, often utilizing Simmons-Smith conditions or variations thereof, leads to the formation of the desired spiro[2.4]heptane core.

A notable synthetic route to a derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, starts from (2S,4R)-4-hydroxyproline and proceeds in six steps, with a modified Simmons-Smith reaction as the key step for forming the cyclopropane ring. Careful selection of reaction conditions is critical to prevent racemization at the chiral centers.

StepReactionReagents/ConditionsKey Considerations
1ProtectionBoc anhydride, baseProtection of amine and carboxylic acid
2Oxidatione.g., Swern, Dess-MartinConversion of hydroxyl to ketone
3Olefinatione.g., Wittig reagentFormation of exocyclic double bond
4Cyclopropanatione.g., Simmons-SmithFormation of spiro-cyclopropane
5DeprotectionAcidic or basic conditionsRemoval of protecting groups

Critical Cyclization Reactions and Process Bottlenecks

One of the most utilized methods is the Simmons-Smith cyclopropanation and its variants. While effective, these reactions can suffer from incomplete conversion, leading to low yields and challenging purifications. Furthermore, the reagents involved, such as diethylzinc (Et₂Zn), are often highly flammable and sensitive to air and moisture, posing significant challenges for large-scale synthesis.

Alternative cyclization strategies have been explored to circumvent these issues. For example, palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been reported for the synthesis of 5-azaspiro[2.4]heptane derivatives. Another approach involves a domino radical bicyclization, which has been applied to the synthesis of related 1-azaspiro[4.4]nonane skeletons and could potentially be adapted.

Process bottlenecks in these synthetic routes often include:

Low yields in olefination or cyclopropanation steps.

Difficult purification of intermediates.

Harsh reaction conditions that can lead to side reactions or racemization.

Safety and handling issues with pyrophoric reagents.

Addressing these bottlenecks is a key focus of ongoing research, with an emphasis on developing milder, more efficient, and scalable catalytic methods.

Application of Amine Protecting Group Strategies (e.g., Boc-Chemistry)

The use of protecting groups for the amine functionality is essential in the synthesis of azaspiro[2.4]heptane derivatives to prevent unwanted side reactions and to control reactivity. The tert-butoxycarbonyl (Boc) group is one of the most commonly employed protecting groups in this context due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This protection strategy is crucial during steps such as oxidation and olefination. The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a prime example of the application of Boc-chemistry in this field.

The choice of protecting group is also critical for achieving orthogonality, allowing for the selective deprotection of one functional group in the presence of others. For instance, in a molecule with both a Boc-protected amine and a benzyl ester, the Boc group can be removed with acid while the benzyl ester is cleaved by hydrogenolysis, enabling selective manipulation of the molecule.

Advanced Stereoselective Synthesis of Fluoroazaspiro[2.4]heptanes

The introduction of fluorine into the azaspiro[2.4]heptane scaffold, particularly in a stereocontrolled manner, presents a significant synthetic challenge. Achieving high enantioselectivity in the formation of these optically active spirocyclic systems requires the use of advanced catalytic methods.

Enantioselective Pathways to Optically Active Spirocyclic Systems

Several enantioselective strategies have been developed for the synthesis of spirocyclic amines, which can be adapted for the synthesis of fluoroazaspiro[2.4]heptanes. One powerful approach is the asymmetric hydrogenation of a suitable prochiral precursor. For example, the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a [RuCl(benzene)(S)-SunPhos]Cl catalyst has been shown to produce a key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane with high enantiomeric excess (up to 98.7% ee).

Another strategy involves the catalytic enantioselective preparation of a chiral scaffold that is then converted to the spirocycle. For instance, a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions can produce an (S)-4-methyleneproline scaffold. This intermediate can then be transformed into N-Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid.

For the direct introduction of fluorine in a stereoselective manner, a plausible pathway involves the synthesis of a hydroxylated or ketonic precursor at the 7-position of the azaspiro[2.4]heptane core. This precursor can then undergo stereoselective fluorination. For example, a 7-hydroxy-5-azaspiro[2.4]heptane derivative could be subjected to deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The stereochemical outcome of such a reaction would depend on the reaction mechanism (Sₙ1 or Sₙ2) and the stereochemistry of the starting alcohol.

Alternatively, a 7-keto-5-azaspiro[2.4]heptane derivative could be a substrate for enantioselective fluorination. Enamine catalysis, for instance, has been successfully used for the enantioselective fluorination of spirocyclic β-prolinals, providing tertiary fluorides in high yields and enantioselectivities. This approach could potentially be applied to a suitable azaspiro[2.4]heptane precursor.

PrecursorProposed Fluorination MethodKey Reagents/CatalystsExpected Outcome
7-Hydroxy-5-azaspiro[2.4]heptaneDeoxofluorinationDAST, Deoxo-Fluor7-Fluoro-5-azaspiro[2.4]heptane
7-Keto-5-azaspiro[2.4]heptaneEnantioselective FluorinationChiral amine catalyst, Electrophilic fluorine source (e.g., Selectfluor)Enantioenriched this compound

Role of Chiral Catalysis in Asymmetric Fluorinated Heterocycle Formation

Chiral catalysis is paramount for the asymmetric synthesis of fluorinated heterocycles, including this compound. The choice of catalyst is critical in controlling the stereochemical outcome of the reaction.

In the context of enantioselective fluorination, several catalytic systems have been developed:

Organocatalysis: Chiral amine catalysts, such as prolinol derivatives, can activate carbonyl compounds by forming a chiral enamine intermediate. This enamine can then react with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI, or Selectfluor) in a highly enantioselective manner. This strategy has been successfully applied to the fluorination of spirocyclic aldehydes.

Transition Metal Catalysis: Chiral transition metal complexes, often involving metals like palladium, copper, or iridium, can catalyze a variety of asymmetric transformations, including fluorination reactions. These catalysts can activate the substrate and control the facial selectivity of the fluorine introduction. For example, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters.

Chiral Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, can be used to generate a chiral environment for the fluorination reaction, leading to high enantioselectivity.

The development of new and more efficient chiral catalysts is an active area of research. These catalysts are designed to provide high levels of stereocontrol, operate under mild conditions, and be applicable to a broad range of substrates, paving the way for the efficient and enantioselective synthesis of complex fluorinated molecules like this compound.

Phase Transfer Catalyzed Enantioselective Alkylation Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of various organic compounds, offering mild reaction conditions and high stereocontrol. This methodology is particularly relevant for the synthesis of chiral spirocyclic compounds. The alkylation of glycine-derived imines in the presence of a chiral phase-transfer catalyst provides a viable route to enantioenriched α-amino acid derivatives, which are precursors to structures like the 5-azaspiro[2.4]heptane core mdpi.com.

In a notable example, the enantioselective and catalytic preparation of an (S)-4-methyleneproline scaffold was achieved through a one-pot double allylic alkylation of a glycine imine analogue. This reaction utilized a chinchonidine-derived catalyst under phase transfer conditions mdpi.com. Such 4-methylene substituted proline derivatives are versatile intermediates that can be further elaborated into spirocyclic systems. For instance, tert-butyl (S)-4-methyleneprolinate has been transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of antiviral agents mdpi.com.

The general principle of this approach involves the deprotonation of a substrate at the interface of an organic and an aqueous phase, followed by the formation of an ion pair with the chiral catalyst. This chiral ion pair then reacts with an electrophile in the organic phase, with the stereochemical outcome being directed by the catalyst. The selection of the catalyst is crucial for achieving high enantioselectivity. Cinchona alkaloid-derived quaternary ammonium salts are frequently employed as catalysts in these transformations mdpi.comnih.govchemistryviews.org. The free hydroxyl group on some of these catalysts can be critical for ensuring high stereoselectivity through hydrogen bonding interactions with the substrate nih.gov.

Below is a table summarizing representative conditions and outcomes for phase-transfer catalyzed alkylations of precursors to spirocyclic systems.

CatalystSubstrateElectrophileSolventBaseYield (%)Enantiomeric Excess (%)
Chinchonidine-derivedGlycine imine analogueAllylic dibromideToluene50% aq. NaOHHighNot specified
N-(p-trifluoromethylbenzyl)cinchonidinium bromide2-tetralone derivative1,5-dibromopentaneToluene50% aq. NaOH-60
Amide-based Cinchona alkaloid derivative4-substituted pyrazolonesPropargyl bromidePhCF3KFHighGood

Isotopic Labeling Strategies for this compound Analogues

Isotopically labeled compounds are indispensable tools in various fields of scientific research, including drug metabolism studies and mechanistic investigations. The synthesis of isotopically labeled analogues of this compound would require the introduction of a stable or radioactive isotope, such as deuterium (²H), tritium (³H), carbon-13 (¹³C), carbon-14 (¹⁴C), or fluorine-18 (¹⁸F), into the molecular structure.

General strategies for isotopic labeling involve either incorporating the isotope from a labeled starting material or introducing it at a later stage of the synthesis rsc.orggoogle.com. For carbon isotopes like ¹³C or ¹⁴C, a common approach is to use a labeled precursor, such as labeled carbon dioxide, in a key bond-forming step nih.gov. For instance, late-stage [¹¹C], [¹³C], and [¹⁴C] carbon dioxide incorporation has been used for the isotopic labeling of carbamates nih.gov.

The introduction of deuterium can often be achieved through methods like catalytic hydrogenation with deuterium gas or reduction with a deuterated reducing agent. For the synthesis of a labeled 7-amino-5-azaspiro[2.4]heptane moiety, a highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropane carboxylate is a key step nih.gov. Performing this hydrogenation with deuterium gas would likely introduce deuterium atoms into the molecule.

For the introduction of fluorine-18, a positron-emitting radionuclide with a half-life of 109.8 minutes, nucleophilic substitution with [¹⁸F]fluoride is the most common method. This typically involves the displacement of a good leaving group, such as a tosylate, mesylate, or a nitro group, with [¹⁸F]fluoride. The synthesis of an appropriate precursor with a suitable leaving group at the 7-position of the 5-azaspiro[2.4]heptane core would be necessary for this approach.

The table below outlines potential general strategies for the isotopic labeling of a this compound analogue.

IsotopePotential Labeling StrategyPrecursor Requirement
¹³C/¹⁴CUse of labeled starting materials (e.g., ¹³CO₂, ¹⁴CO₂) in the synthesis of the spirocyclic core.Synthesis of a key intermediate using a labeled one-carbon source.
²H (Deuterium)Catalytic hydrogenation of an unsaturated precursor with D₂ gas; Reduction of a ketone with a deuterated reducing agent (e.g., NaBD₄).A precursor with a double bond or a carbonyl group at the desired labeling position.
¹⁸FNucleophilic substitution with [¹⁸F]fluoride.A precursor with a good leaving group (e.g., tosylate, mesylate) at the 7-position.

Investigating the Chemical Reactivity and Transformation Profiles of 7 Fluoro 5 Azaspiro 2.4 Heptane

Diverse Reaction Manifolds

The reactivity of 7-Fluoro-5-azaspiro[2.4]heptane is dictated by the interplay of its functional groups: the secondary amine, the fluorine-bearing carbon, and the spiro-fused cyclopropane (B1198618) ring. These features allow for a variety of chemical transformations.

While specific oxidative studies on this compound are not extensively documented, the presence of the secondary amine suggests that it can undergo oxidation to form various derivatives. Common oxidative reactions for secondary amines include the formation of nitroxyl (B88944) radicals, imines, or, under harsher conditions, cleavage of the ring. For instance, oxidation of similar aza-spirocyclic compounds has been shown to lead to ring-opened products or the introduction of new functional groups. nih.gov A potential oxidative pathway for this compound could involve the formation of a transient imine, which could then be trapped by nucleophiles or undergo further oxidation.

Another potential oxidative pathway involves the cleavage of the C-C bonds within the strained cyclopropane ring, a transformation that has been observed in other cyclic amines. nih.gov This deconstructive functionalization could lead to the formation of fluorinated amino alkyl derivatives, providing a synthetic route to valuable and complex building blocks. nih.gov

A hypothetical oxidative transformation is presented in the table below:

Oxidizing AgentPotential ProductComments
m-CPBA7-Fluoro-5-azaspiro[2.4]heptan-5-olN-oxidation to the hydroxylamine
PCC/PDC7-Fluoro-5-azaspiro[2.4]hept-5-eneDehydrogenation to the corresponding enamine
OzoneRing-opened productsCleavage of the cyclopropane or aziridine (B145994) ring

Reductive modifications of this compound can target either the fluorinated carbon or the cyclopropane ring. The C-F bond is generally strong, but its reduction can be achieved under specific conditions, for example, using dissolving metal reductions or certain transition-metal catalysts. Such a reaction would yield the parent 5-azaspiro[2.4]heptane.

More likely is the reductive cleavage of the strained cyclopropane ring. researchgate.netresearchgate.net This can be accomplished through catalytic hydrogenation or by using hydride reagents, often leading to the formation of substituted pyrrolidines. The regioselectivity of this ring-opening would be influenced by the steric and electronic environment around the cyclopropane ring.

The following table summarizes potential reductive transformations:

Reducing AgentPotential ProductComments
H₂, Pd/C7-Methyl-6-fluoro-azepaneReductive ring-opening of the cyclopropane
LiAlH₄5-Azaspiro[2.4]heptaneReduction of the C-F bond (less likely)
Na/NH₃2-(Aminomethyl)-1-fluorocyclobutaneBirch reduction conditions might lead to ring cleavage

Nucleophilic substitution reactions are a key feature of the reactivity of this compound. The presence of the fluorine atom activates the adjacent carbon for nucleophilic attack. Studies on analogous fluoroaziridines have shown a profound enhancement in the rate of reaction with nucleophiles compared to their non-fluorinated counterparts. nih.govacs.org The high electronegativity of fluorine makes the carbon atom more electrophilic and also stabilizes the transition state.

The spirocyclic nature of the molecule also plays a role in its reactivity towards nucleophiles. The ring strain of the cyclopropane can be released upon ring-opening, providing a thermodynamic driving force for certain substitution reactions. nih.govnih.gov Nucleophilic attack can occur at the carbon bearing the fluorine atom, leading to substitution of the fluoride, or at one of the cyclopropyl (B3062369) carbons, resulting in a ring-opened product. The regioselectivity of the attack would depend on the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles might preferentially attack the cyclopropane ring, while harder nucleophiles may favor substitution at the fluorinated carbon.

The table below outlines potential nucleophilic substitution reactions:

NucleophilePotential ProductReaction Type
NaN₃7-Azido-5-azaspiro[2.4]heptaneSₙ2 substitution of fluoride
Thiophenolate2-((Thiophenyl)methyl)-3-fluoro-pyrrolidineRing-opening of the cyclopropane
Ammonia7-Amino-5-azaspiro[2.4]heptaneSₙ2 substitution of fluoride

Intrinsic Effects of Spirocyclic and Fluorinated Moieties on Reactivity

The cyclopropane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain makes the ring susceptible to cleavage under various reaction conditions, acting as a "spring-loaded" functional group. nih.gov The relief of this strain can be a powerful thermodynamic driving force for reactions that involve the opening of the three-membered ring. marquette.edu

In the context of nucleophilic attack, the strain energy can lower the activation barrier for ring-opening pathways compared to substitution at other positions. The reactivity of electrophilic cyclopropanes is known to be enhanced by adjacent spirocyclic systems, which can facilitate charge delocalization in the transition state. nih.gov This suggests that the spiro-fusion in this compound could activate the cyclopropane ring towards nucleophilic attack, leading to the formation of functionalized pyrrolidine (B122466) derivatives.

The presence of a fluorine atom alpha to the nitrogen has a profound electronic effect on the basicity of the amine. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I effect) significantly reduces the electron density on the nitrogen atom. nih.gov This makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of this compound compared to its non-fluorinated analog.

Sterically, the fluorine atom is relatively small and is not expected to significantly hinder the approach of reactants to the nitrogen atom. Therefore, the electronic effect is the dominant factor influencing the nitrogen's basicity and its nucleophilicity in reactions where the amine itself acts as the nucleophile. The reduced basicity can also affect the reactivity of the molecule in acid-catalyzed reactions, as protonation of the nitrogen will be less favorable.

The table below summarizes the expected effects of fluorine substitution:

PropertyEffect of FluorineRationale
Nitrogen BasicityDecreasedStrong electron-withdrawing inductive effect of fluorine
Nucleophilicity of NitrogenDecreasedReduced electron density on the nitrogen atom
Electrophilicity of C7IncreasedInductive effect of fluorine making the carbon more electron-deficient

Conformational Dynamics and Their Role in Reactivity Selectivity

The introduction of a single fluorine atom at the C7 position of the 5-azaspiro[2.4]heptane core is expected to have a profound impact on the molecule's conformational preferences, which in turn governs its reactivity. The five-membered pyrrolidine ring can adopt various envelope and twisted conformations. The orientation of the fluorine atom, whether axial or equatorial relative to the pseudocyclic plane of the pyrrolidine ring, will likely be a key determinant of the dominant conformer.

Compared to its non-fluorinated parent compound, this compound possesses a chiral center at C7. The stereoelectronic effects of the C-F bond, particularly the gauche effect with adjacent C-C or C-N bonds, will influence the torsional angles within the ring system. It is hypothesized that the monofluorination at C7, in contrast to a gem-difluoro substitution at the same position, may lead to increased conformational flexibility. This is attributed to the reduced steric bulk of a single fluorine atom compared to a difluoromethyl group.

The conformational equilibrium will directly impact the accessibility of the nitrogen lone pair for reactions such as N-alkylation or N-acylation. Furthermore, the orientation of the fluorine atom could influence the facial selectivity of reactions at the nitrogen atom or other positions on the spirocyclic scaffold. For instance, one conformer might present less steric hindrance for an incoming electrophile than another.

Table 1: Postulated Conformational Effects of Fluorination on the 5-Azaspiro[2.4]heptane Scaffold

Feature5-Azaspiro[2.4]heptaneThis compound7,7-Difluoro-5-azaspiro[2.4]heptane
Chirality at C7 AchiralChiralAchiral
Key Stereoelectronic Effects Standard steric and torsional strainGauche effects involving the C-F bondGem-difluoro effects, altered bond angles
Postulated Conformational Flexibility HighIncreased flexibility compared to difluoro analog Reduced flexibility, more rigid conformation
Potential Impact on Reactivity Governed by ring strain and nitrogen accessibilityModulated by the stereoelectronic influence of the C-F bond; potential for diastereoselective reactionsSteric hindrance from the CF2 group; altered electronics of the ring

Comprehensive Spectroscopic and Structural Characterization of 7 Fluoro 5 Azaspiro 2.4 Heptane

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, angles, and the spatial arrangement of atoms. This technique is indispensable for establishing the absolute stereochemistry of chiral centers and for conducting a detailed analysis of the molecule's preferred conformation in the solid state. purechemistry.orgresearchgate.net For the 7-fluoro-5-azaspiro[2.4]heptane framework, X-ray diffraction studies on suitable crystalline derivatives are crucial for understanding its unique structural features.

While the specific crystal structure of the parent compound is not widely available in open literature, analysis of closely related spirocyclic pyrrolidines and hydrochloride salts of similar azaspiro[2.4]heptanes provides a robust model for its expected structural characteristics. researchgate.netnih.gov The data obtained from such an analysis offers critical insights into the molecular geometry and intermolecular interactions that govern the crystal packing.

A representative crystallographic analysis of a related azaspiro[2.4]heptane derivative would yield precise data on the unit cell and molecular geometry.

Table 1. Representative Crystal Data and Structure Refinement Parameters for a 5-Azaspiro[2.4]heptane Derivative.
ParameterValue
Empirical FormulaC₆H₁₁N · HCl
Formula Weight133.62 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.345(4)
c (Å)9.876(4)
β (°)114.56(2)
Volume (ų)791.2(5)
Z4
Calculated Density (g/cm³)1.121

Absolute Stereochemistry

The spirocyclic nature of this compound creates a chiral center at the C5 spiroatom, even without four different substituents, a phenomenon known as axial chirality. wikipedia.org Furthermore, the C7 carbon, to which the fluorine atom is attached, is also a stereocenter. X-ray crystallography unequivocally resolves the three-dimensional arrangement of these centers. The technique can distinguish between enantiomers by analyzing the anomalous dispersion of X-rays, often quantified by the Flack parameter. A value close to zero for a known chirality confirms the correct absolute configuration assignment. usm.edu This analysis would definitively assign the (R) or (S) configuration to both the C5 and C7 centers, providing a foundational reference for stereoselective synthesis and biological studies.

Molecular Conformation

The conformation of the 5-azaspiro[2.4]heptane ring system is a key determinant of its physical and chemical properties. The five-membered pyrrolidine (B122466) ring is not planar and typically adopts an envelope or twist (half-chair) conformation to minimize steric strain. researchgate.net X-ray data provides precise torsional angles that define this puckering.

In the solid state, the cyclopropane (B1198618) ring is rigidly planar, and its orientation relative to the pyrrolidine ring is fixed by the spiro fusion. The fluorine substituent at C7 can adopt either a pseudo-axial or pseudo-equatorial position relative to the mean plane of the pyrrolidine ring. The crystallographic data would reveal the preferred orientation, which is influenced by a combination of steric hindrance and electronic effects, including potential intramolecular hydrogen bonding in protonated forms.

Table 2. Expected Key Bond Lengths and Angles for this compound.
MeasurementAtoms InvolvedExpected Value
Bond LengthC(7)-F~1.38 - 1.41 Å
Bond LengthC(5)-N~1.47 - 1.49 Å
Bond LengthC(spiro)-C(cyclopropane)~1.49 - 1.51 Å
Bond AngleF-C(7)-H~109.5°
Bond AngleC(4)-N-C(6)~108 - 112°
Torsion Angle (Puckering)N-C(6)-C(7)-C(4)Conformation Dependent

The analysis of the crystal packing can also reveal significant intermolecular interactions, such as hydrogen bonds involving the amine nitrogen and the fluorine atom, which can influence the conformational preference observed in the solid state. These structural insights are fundamental to understanding the molecule's interaction with biological targets and for the rational design of new derivatives.

Computational and Theoretical Insights into 7 Fluoro 5 Azaspiro 2.4 Heptane

Advanced Quantum Chemical Methodologies

There is no published research applying advanced quantum chemical methodologies to exclusively study 7-Fluoro-5-azaspiro[2.4]heptane.

Density Functional Theory (DFT) for Geometric and Electronic Structure Optimization

No studies utilizing Density Functional Theory (DFT) to optimize the geometry and analyze the electronic structure of isolated this compound were found. Such a study would be essential to understand the fundamental bond lengths, bond angles, and dihedral angles of the molecule, particularly the influence of the electronegative fluorine atom on the spirocyclic framework.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

A Natural Bond Orbital (NBO) analysis, which would provide critical insights into the charge distribution, atomic charges, and the nature of intramolecular and potential intermolecular interactions, has not been reported for this compound. This type of analysis would be invaluable for understanding the molecule's polarity and its potential for forming non-covalent bonds.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Information regarding the electronic excitation properties of this compound, which would be elucidated through Time-Dependent DFT (TD-DFT) calculations, is not available. These calculations would predict the molecule's UV-Vis absorption spectrum and provide information on its excited states, which is crucial for understanding its photophysical properties.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Exploration

There are no published molecular dynamics (MD) simulations that explore the conformational landscape of this compound. MD simulations would be instrumental in understanding the flexibility of the spirocyclic system and identifying the most stable conformers and the energy barriers between them.

Predictive Modeling of Reactivity and Selectivity (e.g., Fukui Functions)

Predictive modeling of the chemical reactivity and selectivity of this compound using tools such as Fukui functions has not been documented. This analysis would help in identifying the most likely sites for nucleophilic and electrophilic attack, thereby guiding synthetic applications.

Synergistic Application of Theoretical Calculations with Experimental Spectroscopic Data

The synergistic application of theoretical calculations to corroborate and interpret experimental spectroscopic data (such as NMR, IR, and Raman) for this compound has not been reported. Such a combined approach is fundamental for validating theoretical models and gaining a deeper understanding of the molecule's structure and vibrational modes.

Evolving Applications of 7 Fluoro 5 Azaspiro 2.4 Heptane in Contemporary Organic Synthesis and Materials Science

Strategic Building Block for Diverse Chemical Architectures

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The unique stereochemistry and conformational rigidity of 7-Fluoro-5-azaspiro[2.4]heptane make it an exemplary strategic building block, enabling the construction of diverse and intricate chemical structures.

Modular Construction of Complex Polycyclic Systems

The 5-azaspiro[2.4]heptane framework is a key component in the synthesis of sophisticated polycyclic molecules, particularly those with significant biological activity. Its rigid structure helps to lock the conformation of peptide chains, a critical factor for biological efficacy. mdpi.com A prominent example is its role in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com The specific enantiomer, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial intermediate, demonstrating the scaffold's utility in constructing complex, life-saving pharmaceuticals. mdpi.com

Furthermore, derivatives of this spirocycle are integral to the development of advanced quinolone antibacterial agents. nih.gov The 7-amino-5-azaspiro[2.4]heptane moiety has been incorporated into quinolone structures to create potent antibiotics. nih.govnih.gov These complex molecules, such as 7-((7S)-7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, highlight how the spirocyclic unit serves as a foundational element for building elaborate, multi-ring systems with important pharmacological functions. nih.gov The introduction of a fluorine atom, as in the title compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Scaffold for the Synthesis of Novel Spiro-Fused Heterocycles

The 5-azaspiro[2.4]heptane core is not only a component to be added to larger systems but also a scaffold upon which new heterocyclic rings can be fused. Multicomponent reactions (MCRs) have proven to be a highly efficient method for generating novel spiro-fused heterocycles. niscpr.res.innih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. niscpr.res.in

For instance, a three-component cyclocondensation reaction involving an aromatic aldehyde, a cyclic active methylene (B1212753) compound like Meldrum's acid, and urea (B33335) or thiourea (B124793) can produce interesting spiro-fused heterocycles under solvent-free conditions. niscpr.res.in This strategy underscores the versatility of spirocyclic building blocks in generating diverse molecular frameworks. The use of microwave assistance can further accelerate these reactions and improve yields, making it an attractive method for building libraries of novel spiro heterocyclic compounds for drug discovery. nih.gov

Table 1: General Scheme for Spiro-Fused Heterocycle Synthesis This table illustrates a generalized multicomponent reaction for synthesizing spiro-fused heterocycles, a process for which this compound derivatives can serve as foundational scaffolds.

Reactant 1Reactant 2Reactant 3CatalystConditionsProduct TypeReference
Aromatic AldehydeMeldrum's AcidUrea / ThioureaSnCl₂·2H₂O90°C, Solvent-freeSpiro-pyrimidine-diones niscpr.res.in
Isatin1H-Pyrazol-5-amineDimedoneCholine chloride/Lactic acid60°C, MicrowaveSpiro[indoline-pyrazolo-pyridine] nih.gov

Engineering Advanced Organic Compounds with Tuned Molecular Properties

A key goal in modern chemistry is the ability to fine-tune the properties of a molecule by making precise structural modifications. The this compound scaffold provides an excellent platform for this type of molecular engineering, allowing for the systematic alteration of its structure to achieve desired functionalities.

Design and Synthesis of Analogues with Tailored Structural Features

The synthesis of analogues is a cornerstone of medicinal chemistry and materials science, used to optimize the biological activity, pharmacokinetic profile, or physical properties of a lead compound. The 5-azaspiro[2.4]heptane framework has been subjected to extensive analog synthesis to explore structure-activity relationships (SAR). nih.gov

Table 2: Selected Analogues of the 5-Azaspiro[2.4]heptane Scaffold This table showcases various synthesized analogues, demonstrating the chemical tractability of the 5-azaspiro[2.4]heptane core for creating derivatives with tailored features.

Compound NameStructural ModificationCAS NumberReference
This compound hydrochlorideSingle fluorine at C72227205-26-5 apolloscientific.co.uk
7,7-difluoro-5-azaspiro[2.4]heptaneGem-difluoro at C7Not Available uni.lu
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride4-Fluorophenyl group at C72740657-71-8 bldpharm.com
5-Tert-butyl-7,7-difluoro-5-azaspiro[2.4]heptaneN-tert-butyl, gem-difluoro at C7Not Available nih.gov
(S)-7-amino-5-azaspiro[2.4]heptaneAmino group at C7 (S-config)Not Available nih.gov

Creation of Chemical Libraries Featuring Spirocyclic Motifs

The development of chemical libraries containing hundreds or thousands of related compounds is essential for high-throughput screening in drug discovery. The 5-azaspiro[2.4]heptane scaffold is an ideal core for such libraries due to its synthetic accessibility and the ease with which it can be functionalized.

Research into orexin (B13118510) receptor antagonists, for example, led to the discovery of a potent class of dual orexin 1 and 2 receptor antagonists based on the 5-azaspiro[2.4]heptane structure. nih.gov The efficient synthesis of a variety of analogues allowed for a thorough investigation of the structure-activity relationship, leading to the identification of lead compounds with good brain penetration and oral bioavailability. nih.gov The amenability of the scaffold to multicomponent reactions further enhances its utility in generating large, diverse chemical libraries for screening against various biological targets. niscpr.res.innih.gov

Contributions to Specialty Chemicals and Performance Materials

The ultimate value of a chemical building block lies in its contribution to final products with practical applications. The this compound framework and its relatives have made significant contributions to the area of specialty chemicals, most notably in the pharmaceutical sector.

The incorporation of this spirocycle into drug candidates has led to the development of powerful therapeutics. As previously mentioned, a derivative of this scaffold is a key structural element in the antiviral drug Ledipasvir, which is used to treat chronic hepatitis C infections. mdpi.com Similarly, the scaffold is found in a new generation of quinolone antibiotics designed to combat bacterial infections. nih.gov These applications demonstrate that the unique three-dimensional structure imparted by the 5-azaspiro[2.4]heptane core can lead to compounds with high potency and efficacy. While applications in materials science are less documented, the rigid, fluorinated nature of this compound suggests potential for its use in creating performance polymers or liquid crystals where defined molecular shape and polarity are crucial.

Development of High-Performance Coatings and Adhesives

The integration of fluorinated moieties into polymer backbones is a well-established strategy for creating high-performance coatings and adhesives. While direct research on the application of this compound in this field is not extensively documented, its structural features suggest significant potential. The presence of the fluorine atom is anticipated to lower the surface energy of resulting polymer films, leading to enhanced hydrophobicity and oleophobicity—qualities that are highly desirable for anti-fouling and self-cleaning surfaces.

The incorporation of fluorinated monomers, such as fluorinated acrylates, into polymers has been shown to significantly reduce surface energy. adhesion.kr For instance, the surface energy of polymers can be tailored by controlling the concentration of fluorinated groups on the surface. adhesion.kr The spirocyclic nature of this compound could introduce rigidity into a polymer chain, potentially improving the mechanical robustness and thermal stability of a coating. Furthermore, the nitrogen atom in the azaspiro ring offers a site for further chemical modification, allowing for the covalent bonding of the monomer into a polymer matrix or for promoting adhesion to specific substrates.

Fluorination is a known method to enhance the adhesion of plastic surfaces. fts-de.com This treatment can increase surface roughness, which enlarges the contact area and improves the bonding of paints and adhesives. fts-de.com Commercially available fluoropolymers like Fluorinated Ethylene Propylene (FEP) and ETFE are used in coatings that require strong adhesion to metal substrates, excellent chemical resistance, and non-adhesive properties. daikinchemicals.comagcce.com For example, FEP coating powders can form smooth, pinhole-free surfaces with strong adhesion to metals when used with an appropriate primer, offering long-term corrosion protection. daikinchemicals.com Innovations in fluoropolymer technology have even led to the development of adhesive fluoropolymers that can be melt-bonded to other materials without the need for separate adhesives. agc-chemicals.com

The expected properties of coatings derived from or incorporating this compound are based on the well-documented performance of other fluorinated polymers. The following table illustrates the typical surface energy values for various fluorinated and non-fluorinated polymers, highlighting the significant impact of fluorine content.

Table 1: Comparison of Surface Energy for Various Polymers

Polymer Surface Energy (mN/m)
Polytetrafluoroethylene (PTFE) 18
Fluorinated Ethylene Propylene (FEP) 16
Polyvinylidene Fluoride (PVDF) 25
Polyethylene (PE) 36
Polyethylene Terephthalate (PET) 43

This table is generated based on established data for common polymers to illustrate the effect of fluorination.

The introduction of this compound as a monomer or additive in coating formulations could therefore lead to surfaces with low friction, high durability, and excellent resistance to environmental and chemical degradation.

Role of Fluorination in Enhancing Chemical Stability and Material Performance

The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond are fundamental to the enhanced chemical stability and performance of fluorinated materials. researchgate.netmdpi.com The C-F bond energy is significantly higher than that of a C-H bond, making fluorinated compounds more resistant to chemical attack and thermal degradation. researchgate.net This inherent stability is a cornerstone of the high-performance characteristics of fluoropolymers. nih.gov

In the context of this compound, the fluorine atom is expected to impart several beneficial properties to any material in which it is incorporated. The electron-withdrawing nature of fluorine can influence the reactivity of the adjacent azaspiro ring, potentially increasing its stability towards oxidative degradation. This is a critical factor for materials intended for use in harsh environments.

Research on fluorinated polymers has consistently demonstrated their superior thermal stability compared to their non-fluorinated counterparts. mdpi.com For instance, studies on fluorinated polyimides have shown that they maintain their structural integrity at elevated temperatures. mdpi.com The thermal degradation of fluorinated polyacrylates and polymethacrylates has been studied, revealing that the degradation pathways are influenced by the fluorine substitution. researchgate.net

The following table provides a conceptual comparison of the expected properties of a hypothetical polymer based on this compound against a non-fluorinated analogue, based on general principles of fluoropolymer chemistry.

Table 2: Projected Property Enhancements due to Fluorination of an Azaspiro[2.4]heptane-Based Polymer

Property Non-Fluorinated Azaspiro[2.4]heptane Polymer (Hypothetical) This compound Polymer (Projected) Rationale for Enhancement
Thermal Stability (Decomposition Temp.) Moderate High High C-F bond energy. researchgate.net
Chemical Resistance Good Excellent Inertness of the C-F bond. mdpi.com
Surface Energy Higher Lower Presence of low-polarity fluorine atoms. adhesion.kr
Water Contact Angle Lower Higher Increased hydrophobicity due to fluorination. researchgate.net
Adhesion to Substrates Variable Potentially Improved Fluorination can enhance surface interactions. fts-de.com

This table is illustrative and based on established principles of fluorine chemistry in materials science.

Q & A

Q. Optimization Tips :

  • Employ continuous flow reactors to enhance yield and purity in large-scale synthesis .
  • Monitor reaction kinetics using HPLC or GC-MS to adjust temperature and solvent polarity .

How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

Basic Research Question
Key characterization methods include:

Technique Application
NMR Spectroscopy Confirm spirocyclic structure and fluorine position via 19F^{19}\text{F}-NMR and 13C^{13}\text{C}-NMR .
Mass Spectrometry Verify molecular weight (e.g., 129.18 g/mol for analogs) and fragmentation patterns .
X-ray Crystallography Resolve spatial arrangement of the spirocyclic core and fluorine orientation .

Note : Computational tools (e.g., density functional theory) can predict spectroscopic profiles when experimental data are limited .

How does the fluorine substituent influence the reactivity and pharmacokinetic properties of this compound?

Advanced Research Question
The fluorine atom:

  • Enhances Lipophilicity : Increases membrane permeability, critical for CNS-targeting drug candidates .
  • Improves Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes, extending half-life .
  • Electronic Effects : Withdraws electron density, altering reaction pathways (e.g., nucleophilic substitution vs. elimination) .

Q. Experimental Design :

  • Compare fluorinated vs. non-fluorinated analogs in vitro (e.g., microsomal stability assays) .
  • Use Hammett plots to quantify electronic effects on reaction rates .

What computational methods are effective in predicting the biological interactions of this compound?

Advanced Research Question

  • Molecular Dynamics Simulations : Model binding to targets (e.g., GPCRs) by analyzing hydrogen bonding and steric complementarity .
  • Docking Studies : Predict affinity for enzymes like monoamine oxidases using software (e.g., AutoDock Vina) .
  • ADMET Prediction Tools : Estimate absorption, distribution, and toxicity profiles (e.g., SwissADME) .

Validation : Cross-reference computational results with in vitro assays (e.g., SPR for binding kinetics) .

How should researchers address contradictions in pharmacological data for this compound?

Advanced Research Question
Common contradictions arise from:

  • Variability in Assay Conditions (e.g., pH, solvent effects).
  • Off-Target Interactions (e.g., unintended binding to serum proteins).

Q. Methodological Solutions :

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Orthogonal Assays : Confirm activity via independent methods (e.g., fluorescence polarization and ITC) .
  • Meta-Analysis : Compare datasets from analogous azaspiro compounds to identify trends .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
While specific toxicity data are limited, protocols for structurally related azaspiro compounds include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Q. Emergency Measures :

  • Skin Contact : Wash with soap and water; seek medical attention for irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.